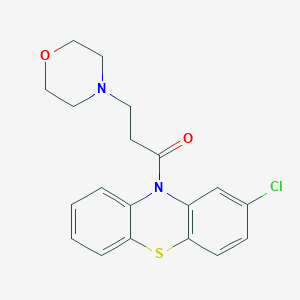

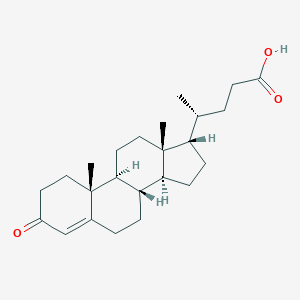

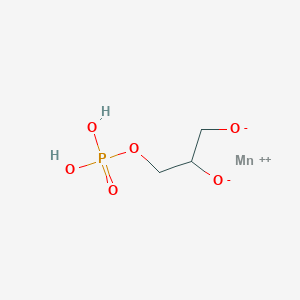

![molecular formula C15H12I2O4 B223729 Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] CAS No. 1177-16-8](/img/structure/B223729.png)

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone]

Übersicht

Beschreibung

Glyoxal-bis-2,4-DNPH is a derivative of 2,4-Dinitrophenylhydrazine, also known as Brady’s reagent . It is a substituted hydrazine that is often used for qualitative testing of carbonyl groups associated with aldehydes and ketones .

Synthesis Analysis

Commercial bulk glyoxal is made and reported as a 40% solution in water by weight . Glyoxal may be synthesized in the laboratory by oxidation of acetaldehyde with selenious acid or by ozonolysis of benzene .Molecular Structure Analysis

The molecular formula of Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] is C14H10N8O8 .Chemical Reactions Analysis

The aqueous reaction mixture produced by the oxidation of acetaldehyde with HNO3 was composed of glyoxal, acetaldehyde, acetic acid, formic acid, glyoxylic acid, oxalic acid, butanedione and glycolic acid .Physical And Chemical Properties Analysis

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] has a melting point of 320-328 °C (decomp), a predicted boiling point of 615.8±65.0 °C, and a predicted density of 1.73±0.1 g/cm3 . It is slightly soluble in DMSO and Chloroform, and very slightly soluble in Ethyl Acetate . It is a solid and its color ranges from Dark Orange to Very Dark Orange .Wissenschaftliche Forschungsanwendungen

Chromatographic Analysis : It has been used in the chromatographic identification of carbonyl compounds, particularly in thin-layer chromatography. Studies have focused on resolving mixtures of glyoxal, methylglyoxal, and diacetyl bis[(2,4-dinitrophenyl)hydrazones] (Ronkainen, 1967).

Asymmetric Suzuki-Miyaura Cross-Couplings : It's been used as a ligand in phosphine-free, asymmetric Suzuki-Miyaura cross-couplings, showing high catalytic activity and excellent enantioselectivities (Bermejo et al., 2008).

Organic Host Molecules : As an organic host molecule, Glyoxal bis-hydrazones have shown specificity in forming crystal lattices with 1,4-dioxane (Jayant & Das, 2016).

Catalysis in Organic Reactions : It has been explored as a ligand in phosphine-free Suzuki-Miyaura reactions and Mizoroki-Heck reactions, showing efficiency in producing coupling products in good yields (Mino et al., 2003; Mino et al., 2005; Mino et al., 2006).

Radiosensitizer Fragmentation Study : In studies related to 2-nitroimidazole radiosensitizers, glyoxal has been identified as a product, analyzed as its bis (2,4-dinitrophenylhydrazone) derivative (Raleigh & Liu, 1984).

Protection and Analysis of Glycols : The compound has been used in the reversible protection of oligomeric ethylene glycols, allowing for an integrated scheme for purification and analysis (Warshawsky & Shoef, 1984).

Analytical Applications : Its applications in spectrophotometric determination of microgram amounts of calcium in waters and foods have been explored (Silva & Valcárcel, 1980).

Pharmaceutical Research : Glyoxal bis(phenylhydrazone) has been investigated as a promoter for CuI-catalyzed O-arylation of phenols with bromoarenes (Liu, Li, & Yang, 2009).

Eigenschaften

IUPAC Name |

N-[(E)-[(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]ethylidene]amino]-2,4-dinitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N8O8/c23-19(24)9-1-3-11(13(7-9)21(27)28)17-15-5-6-16-18-12-4-2-10(20(25)26)8-14(12)22(29)30/h1-8,17-18H/b15-5+,16-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJFKDRQLHABQHQ-IAGONARPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C=N/NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyoxal, bis[(2,4-dinitrophenyl)hydrazone] | |

CAS RN |

1177-16-8 | |

| Record name | NSC525025 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

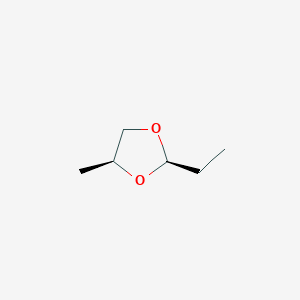

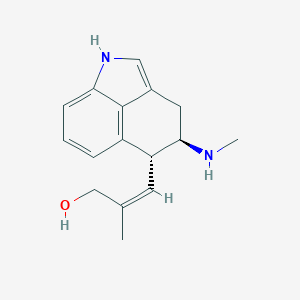

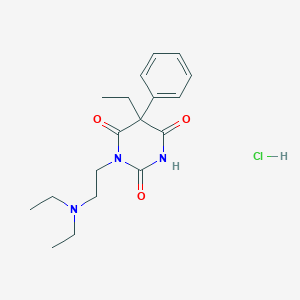

![4-(3-phenyl-1H-pyrazol-4-yl)-3,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B223821.png)

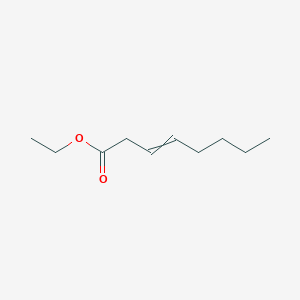

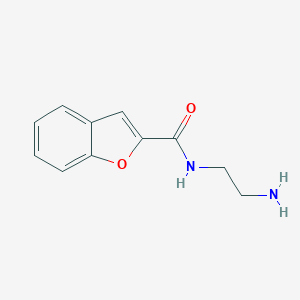

![2-[5-Nitro-2-(2-phenylethenyl)-1H-imidazol-1-yl]ethan-1-ol](/img/structure/B223831.png)